3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
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Overview
Description
3-[(3-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE is a synthetic organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromobenzyl group, a thienylmethyl group, and an ethyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction using a bromobenzyl halide and a suitable nucleophile.
Attachment of the Thienylmethyl Group: The thienylmethyl group is attached through a similar nucleophilic substitution reaction.
Addition of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-[(3-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOLE
- 3-[(4-BROMOBENZYL)SULFANYL]-4-CYCLOPROPYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE
Uniqueness
3-[(3-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the bromobenzyl and thienylmethyl groups also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C16H16BrN3S2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C16H16BrN3S2/c1-2-20-15(10-14-7-4-8-21-14)18-19-16(20)22-11-12-5-3-6-13(17)9-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
UAZLEEVNQBOLLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)CC3=CC=CS3 |
Origin of Product |
United States |
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